

3-Bromo-5-iodobenzotrifluoride molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-5-iodobenzotrifluoride

Cat. No.: B1279103

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An In-depth Technical Guide to 3-Bromo-5-iodobenzotrifluoride

For researchers, scientists, and professionals in drug development, **3-Bromo-5-iodobenzotrifluoride** is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its trifluoromethyl group, along with the bromo and iodo substituents, provides multiple reaction sites for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a concise technical overview of its key properties and a representative synthetic protocol.

Core Compound Data

The fundamental physicochemical properties of **3-Bromo-5-iodobenzotrifluoride** are summarized below. These values are critical for its application in experimental settings, influencing factors such as solvent selection, reaction conditions, and purification methods.

Property	Value
Molecular Formula	C ₇ H ₃ BrF ₃ I
Molecular Weight	350.90 g/mol [1]
CAS Number	481075-59-6[1]
Synonyms	1-Bromo-3-iodo-5-(trifluoromethyl)benzene

Experimental Protocols: A Representative Synthesis

While specific proprietary methods for the synthesis of **3-Bromo-5-iodobenzotrifluoride** may exist, a common and well-established route for the introduction of an iodine atom onto an aromatic ring is via the Sandmeyer reaction. This method utilizes an aniline precursor, in this case, 3-Amino-5-bromobenzotrifluoride. The following protocol is a representative procedure based on this well-known transformation.

Objective: To synthesize **3-Bromo-5-iodobenzotrifluoride** from 3-Amino-5-bromobenzotrifluoride.

Materials:

- 3-Amino-5-bromobenzotrifluoride
- Hydrochloric acid (concentrated)
- Sodium nitrite (NaNO_2)
- Potassium iodide (KI)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Dichloromethane (CH_2Cl_2)
- Sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

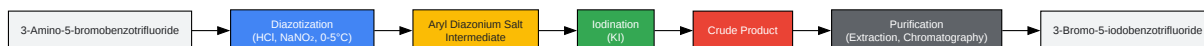
Procedure:

- Diazotization:
 - In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 3-Amino-5-bromobenzotrifluoride in a solution of concentrated hydrochloric acid and water.

- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aniline solution. Maintain the temperature below 5 °C throughout the addition.
- Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
- Iodination (Sandmeyer Reaction):
 - In a separate flask, dissolve potassium iodide in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution should be observed.
 - Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C for one hour to ensure the complete decomposition of the diazonium salt.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - To remove any excess iodine, add a saturated solution of sodium thiosulfate until the dark color of the solution disappears.
 - Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
 - Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
 - The crude **3-Bromo-5-iodobenzotrifluoride** can be further purified by column chromatography or distillation under reduced pressure.

Logical Workflow for Synthesis

The following diagram illustrates the key stages in the proposed synthesis of **3-Bromo-5-iodobenzotrifluoride**.



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Caption: Synthetic pathway for **3-Bromo-5-iodobenzotrifluoride**.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com